4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile
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Overview
Description
4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The chlorophenyl group can be introduced through a nucleophilic substitution reaction, while the methoxybenzonitrile moiety can be attached via an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find applications in the development of new agrochemicals or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile involves its interaction with specific molecular targets. The oxadiazole ring and the chlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with cellular pathways, leading to changes in cell behavior or viability.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and reactivity.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group can exhibit similar substitution reactions and biological activities.
Methoxybenzonitrile Derivatives: These compounds may have comparable electronic properties and can be used in similar applications.
Uniqueness
4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]-3-methoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c1-22-15-8-11(9-19)2-7-14(15)23-10-16-20-17(21-24-16)12-3-5-13(18)6-4-12/h2-8H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINKGKQAJNURAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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